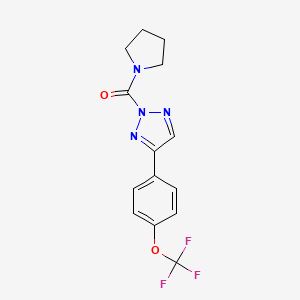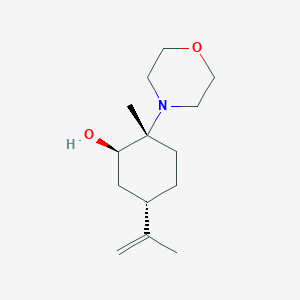
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. This is followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The final step involves the attachment of the pyrrolidine ring through a condensation reaction. Common reagents used in these reactions include azides, alkynes, and trifluoromethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidin-1-yl(4-(4-methoxyphenyl)-2H-1,2,3-triazol-2-yl)methanone
- Pyrrolidin-1-yl(4-(4-chlorophenyl)-2H-1,2,3-triazol-2-yl)methanone
- Pyrrolidin-1-yl(4-(4-fluorophenyl)-2H-1,2,3-triazol-2-yl)methanone .
Uniqueness
What sets Pyrrolidin-1-yl(4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl)methanone apart is its trifluoromethoxy group, which can significantly influence its biological activity and chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets .
Eigenschaften
Molekularformel |
C14H13F3N4O2 |
|---|---|
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
pyrrolidin-1-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-11-5-3-10(4-6-11)12-9-18-21(19-12)13(22)20-7-1-2-8-20/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
GZHXRNOXELYMOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)


![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)


